Dehydro Tizanidine

Metabolite Identification Pharmacokinetics Drug Metabolism

Dehydro Tizanidine is the essential reference standard for quantifying the M-5 impurity in tizanidine drug substance and finished products—mandated for ANDA regulatory submissions. Unlike the parent drug, this structurally distinct imidazole metabolite is formed exclusively via CYP1A2 oxidation, making it a selective probe for CYP1A2 activity in human and canine models. Certified purity ensures accuracy in HPLC, LC-MS/MS assay development, and pharmacokinetic profiling. Avoid experimental variability: this is not a generic congener but a pathway-specific analytical tool for impurity profiling, DDI assessment, and metabolic pathway elucidation.

Molecular Formula C9H6ClN5S
Molecular Weight 251.692
CAS No. 125292-34-4
Cat. No. B565054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro Tizanidine
CAS125292-34-4
Synonyms5-Chloro-N-1H-imidazol-2-yl-2,1,3-benzothiadiazol-4-amine; 
Molecular FormulaC9H6ClN5S
Molecular Weight251.692
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1Cl)NC3=NC=CN3
InChIInChI=1S/C9H6ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-4H,(H2,11,12,13)
InChIKeySIXOTSDVJFHVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydro Tizanidine (CAS 125292-34-4) – Product Baseline and Core Identity for Scientific Sourcing


Dehydro Tizanidine (CAS 125292-34-4), also designated as Tizanidine Metabolite M-5, is an imidazole-containing benzothiadiazole derivative with the molecular formula C₉H₆ClN₅S and a molecular weight of 251.70 g/mol . It is an oxidative metabolite of the centrally acting α₂-adrenergic agonist muscle relaxant tizanidine, formed via CYP1A2-mediated oxidation of the parent imidazoline ring [1]. This compound is recognized as an α₂-adrenergic receptor agonist and is cataloged in authoritative regulatory databases under the FDA Unique Ingredient Identifier (UNII) CVX8DX8KWA [2].

Why Dehydro Tizanidine Cannot Be Replaced by Generic α₂ Agonists or Parent Drug in Research


Indiscriminate substitution of Dehydro Tizanidine with either its parent compound (tizanidine) or other α₂-adrenergic agonists introduces significant experimental variability and analytical bias. Dehydro Tizanidine is a structurally distinct metabolite, not a prodrug or simple congener . Its formation is uniquely coupled to CYP1A2 activity, making its quantitation a specific probe for this enzymatic pathway [1]. Furthermore, while both Dehydro Tizanidine and tizanidine bind to α₂-adrenergic receptors, their potency, efficacy, and off-target profiles likely diverge due to the chemical alteration of the imidazoline ring to an imidazole . Using the parent drug tizanidine would fail to isolate the contribution of this particular metabolite in downstream biological studies or accurately represent the compound's analytical behavior in impurity profiling methods. The quantitative evidence below underscores the specific context where Dehydro Tizanidine provides unique value.

Quantitative Evidence Guide for Selecting Dehydro Tizanidine Over Analogs


Structural Differentiation: Dehydro Tizanidine as a Unique M-5 Metabolite Versus Other Tizanidine Metabolites

Dehydro Tizanidine (M-5) is the imidazole-ring oxidized metabolite of tizanidine, differentiating it from the parent drug and other major metabolites like M-3, M-4, M-9, and M-10 [1]. This specific structural alteration, characterized by the conversion of the imidazoline ring to an imidazole, results in a distinct molecular formula (C₉H₆ClN₅S) and a unique InChIKey (SIXOTSDVJFHVJP-UHFFFAOYSA-N) that is not shared by other tizanidine metabolites .

Metabolite Identification Pharmacokinetics Drug Metabolism

Pharmacokinetic Modulation: Differential Excretion of M-5 Under CYP1A2 Inhibition

The urinary excretion of Dehydro Tizanidine (M-5) is uniquely responsive to modulation of CYP1A2 activity. In a clinical study comparing women using oral contraceptives (OCs) to control subjects, the tizanidine/M-5 ratio in urine was 2 to 10 times higher in OC users, indicating a significant reduction in M-5 formation due to CYP1A2 inhibition [1]. Conversely, the strong CYP1A2 inducer rifampicin did not significantly alter the tizanidine/M-5 ratio, while it reduced the tizanidine/M-10 ratio by 55% (P=0.047) [2].

Drug-Drug Interactions CYP1A2 Phenotyping Clinical Pharmacology

Analytical Reference Standard Purity: Certified Dehydro Tizanidine vs. Uncharacterized Metabolite Mixtures

Commercially available Dehydro Tizanidine (CAS 125292-34-4) is supplied as a fully characterized reference standard with a defined purity profile, typically as a neat solid with a melting point of 174-176°C (dec.) . This contrasts with using crude or partially characterized metabolite mixtures isolated from biological matrices or in-house synthesis, which often lack defined purity, composition, and traceability. For instance, vendor-certified standards from suppliers like Toronto Research Chemicals (TRC) provide a COA and traceable documentation essential for regulatory submissions (e.g., ANDA) .

Analytical Method Validation Quality Control Reference Standards

CYP1A2 Probe Specificity: Dehydro Tizanidine Formation as a Marker of CYP1A2 Activity in Canine Models

In canine liver microsome studies, the formation of the imidazole metabolite (Dehydro Tizanidine) from tizanidine is mediated by CYP1A2. Co-administration of the CYP1A inhibitor enrofloxacin with tizanidine significantly decreased the formation of this metabolite by 30% (n=3) compared to control experiments [1]. This demonstrates a quantifiable, CYP1A2-dependent reduction in metabolite production.

Veterinary Pharmacology Enzyme Probes Metabolism

Primary Research and Industrial Applications for Dehydro Tizanidine


Analytical Method Development and Validation for Tizanidine Impurity Profiling

Dehydro Tizanidine is an essential reference standard for developing and validating high-performance liquid chromatography (HPLC) and related analytical methods used to quantify the M-5 impurity in tizanidine drug substance and finished pharmaceutical products . Its use is mandated by regulatory guidelines for ANDA submissions to ensure product purity and safety. The certified purity and traceability of commercial standards are critical for method accuracy and reproducibility, as highlighted in Section 3.

CYP1A2 Phenotyping and Drug-Drug Interaction (DDI) Studies in Clinical Pharmacology

As a specific metabolite formed exclusively by CYP1A2, quantitation of Dehydro Tizanidine in plasma and urine serves as a probe for assessing CYP1A2 activity in vivo [1]. Its differential response to inhibitors versus inducers, as detailed in Section 3, makes it a valuable tool for evaluating potential DDIs involving drugs that modulate CYP1A2. Studies can utilize the compound as an analytical standard to accurately measure metabolite concentrations in biological samples.

Veterinary Pharmacology Research Involving Canine CYP1A2 Activity

Dehydro Tizanidine is a critical tool for investigating CYP1A2-mediated metabolism in dogs, an important model species in veterinary drug development [2]. As demonstrated in Section 3, its formation is specifically linked to CYP1A2 activity, offering a more selective probe than phenacetin for in vitro studies using canine liver microsomes. This enables more accurate assessment of canine CYP1A2 function and its modulation by other drugs.

Metabolite Identification and Pharmacokinetic Studies of Tizanidine

Accurate identification and quantitation of the M-5 metabolic pathway is essential for complete pharmacokinetic characterization of tizanidine in preclinical and clinical studies [3]. The availability of a pure, well-characterized Dehydro Tizanidine standard allows for the development of robust LC-MS/MS assays, enabling precise measurement of its formation, distribution, and elimination, which is crucial for understanding tizanidine's overall metabolic fate and inter-individual variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydro Tizanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.